

# Cost-effectiveness analysis of risedronate versus other osteoporosis treatments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium risedronate*

Cat. No.: *B000858*

[Get Quote](#)

## Risedronate's Economic Edge: A Comparative Analysis of Osteoporosis Treatments

A deep dive into the cost-effectiveness of risedronate reveals a competitive landscape where it often presents a favorable economic profile compared to other leading osteoporosis therapies, particularly generic alendronate. This guide synthesizes findings from multiple economic evaluations, offering researchers, scientists, and drug development professionals a comprehensive overview of risedronate's standing against alternatives like alendronate, denosumab, and teriparatide, supported by experimental data and methodological insights.

This analysis highlights that while treatment decisions must be individualized, risedronate frequently emerges as a cost-effective option in various healthcare settings. The following sections delve into the quantitative data, the methodologies behind these findings, and the biological pathways underpinning these treatments.

## Comparative Cost-Effectiveness: The Numbers

The economic viability of an osteoporosis treatment is typically assessed through its Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost for each Quality-Adjusted Life Year (QALY) gained. A lower ICER generally indicates better value. The following tables summarize the findings from various studies comparing risedronate to other osteoporosis medications.

## Risedronate vs. Alendronate

Risedronate has been shown to be a cost-effective alternative to generic alendronate, with some studies indicating it as a dominant (more effective and less costly) or highly cost-effective option, particularly in older patients at high risk of fracture.[\[1\]](#)[\[2\]](#)

| Comparison                                         | Incremental<br>Cost per QALY<br>Gained (ICER) | Key Findings                                                                                                                                                | Country | Citation |
|----------------------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|----------|
| Brand<br>Risedronate vs.<br>Generic<br>Alendronate | \$3,877                                       | Risedronate was found to be cost-effective, with fewer fractures and more QALYs gained. The results were sensitive to treatment duration and effectiveness. | Canada  | [3][4]   |
| Risedronate vs.<br>Generic<br>Alendronate          | Dominant in patients $\geq 75$ years          | In a cohort of 1,000 patients, risedronate resulted in savings of €19,083, a reduction of 8.91 hip fractures, and a gain of 7.46 QALYs.                     | Italy   | [1][2]   |
| Gastro-resistant<br>Risedronate vs.<br>Alendronate | Dominant (Cost Saving)                        | Treatment with gastro-resistant risedronate was projected to avoid 79 fractures per 1000 patients and save €1994 per patient over 5 years.                  | Spain   | [5]      |

---

|                                |                                                   |                                                                                                                                                                                         |          |     |
|--------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|-----|
| Risedronate vs.<br>Alendronate | Not Cost-<br>Effective<br>(Primary<br>Prevention) | For primary<br>prevention in<br>postmenopausal<br>women, both<br>risedronate and<br>alendronate had<br>high ICERs,<br>suggesting they<br>are not cost-<br>effective in this<br>setting. | Thailand | [6] |
|--------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|-----|

---

## Risedronate vs. Denosumab

Denosumab has been shown to be a cost-effective option compared to branded bisphosphonates, including risedronate, in certain high-risk populations.[\[7\]](#) However, in some analyses, risedronate maintains a competitive or even more cost-effective profile.

| Comparison                   | Incremental<br>Cost per QALY<br>Gained (ICER) | Key Findings                                                                                                                               | Country     | Citation |
|------------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------|----------|
| Denosumab vs.<br>Risedronate | Denosumab<br>dominated<br>Risedronate         | In the overall<br>postmenopausal<br>osteoporosis<br>population,<br>denosumab was<br>more effective<br>and less costly<br>than risedronate. | USA         | [7][8]   |
| Denosumab vs.<br>Risedronate | Denosumab<br>ICER: €12,000                    | Denosumab was<br>considered a<br>cost-effective<br>alternative to<br>risedronate.                                                          | Sweden      | [9]      |
| Denosumab vs.<br>Risedronate | Denosumab<br>ICER: \$1,469.71<br>per QALY     | Denosumab was<br>found to be a<br>cost-effective<br>therapeutic<br>option compared<br>to risedronate.                                      | South Korea | [10]     |
| Denosumab vs.<br>Risedronate | Denosumab<br>ICER: €3408                      | Denosumab was<br>not found to be<br>cost-effective<br>compared to<br>risedronate in<br>this particular<br>analysis.                        | Greece      | [11]     |

## Risedronate vs. Teriparatide

Teriparatide is generally a more costly treatment option. While it can be cost-effective in patients with severe osteoporosis and a history of fractures, risedronate often presents a more favorable economic choice in broader patient populations.

| Comparison                   | Incremental<br>Cost per QALY<br>Gained (ICER)                                             | Key Findings                                                                                                                                                   | Country | Citation                                  |
|------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|-------------------------------------------|
| Teriparatide vs. Risedronate | \$483,783.67 per QALY                                                                     | Alendronate was the dominant and most cost-effective option. Teriparatide was significantly more costly with minimal additional QALYs compared to risedronate. | Iran    | <a href="#">[12]</a> <a href="#">[13]</a> |
| Teriparatide vs. Risedronate | Teriparatide is cost-effective in patients with fractures (WTP threshold of €20,000/QALY) | In patients with a prior fracture, teriparatide was found to be a cost-effective alternative.                                                                  | Spain   | <a href="#">[1]</a> <a href="#">[13]</a>  |

## Experimental Protocols: The Markov Model

The majority of cost-effectiveness analyses for osteoporosis treatments utilize a patient-level simulation or a cohort-based state-transition model, most commonly a Markov model.[\[4\]](#)[\[14\]](#)[\[15\]](#) This approach simulates the progression of a hypothetical cohort of patients through various health states over time.

A typical Markov model for osteoporosis includes the following health states:

- Well: No history of osteoporotic fractures.
- Hip Fracture: The state of having experienced a hip fracture.
- Vertebral Fracture: The state of having experienced a vertebral fracture.

- Other Fracture: The state of having experienced other types of osteoporotic fractures (e.g., wrist).
- Post-Fracture States: States following a fracture, which may be associated with a higher risk of subsequent fractures.
- Dead: An absorbing state.[\[1\]](#)

Patients transition between these states based on annual probabilities. These transition probabilities are derived from clinical trial data, epidemiological studies, and real-world evidence. The effectiveness of a drug like risedronate is modeled by reducing the probability of transitioning to a fracture state.

Costs included in the model typically encompass drug acquisition costs, fracture-related medical costs (hospitalization, surgery, rehabilitation), and long-term care costs.[\[16\]](#) Utilities, which represent the quality of life associated with each health state, are used to calculate QALYs. A fracture event leads to a decrease in the utility value for a defined period.

The model is run over a lifetime horizon to capture the long-term costs and consequences of fractures.[\[4\]](#) The total costs and QALYs for each treatment strategy are then compared to calculate the ICER.



[Click to download full resolution via product page](#)

Experimental Workflow for a Markov Model in Osteoporosis.

# Mechanism of Action: Risedronate's Signaling Pathway

Risedronate, like other nitrogen-containing bisphosphonates, exerts its anti-resorptive effect by targeting osteoclasts, the cells responsible for bone breakdown. The primary mechanism of action involves the inhibition of the mevalonate pathway within these cells.[\[14\]](#)

Specifically, risedronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). This enzyme is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab.

The proper functioning of these small GTPases is vital for osteoclast function, including cytoskeletal organization, ruffled border formation, and cell survival. By inhibiting FPPS, risedronate disrupts these processes, leading to osteoclast inactivation and apoptosis (programmed cell death). This reduction in osteoclast activity shifts the balance of bone remodeling towards bone formation, thereby increasing bone mineral density and reducing fracture risk.[\[14\]](#)



[Click to download full resolution via product page](#)

Risedronate's Inhibition of the Mevalonate Pathway.

In conclusion, the cost-effectiveness of risedronate is well-supported by a body of economic modeling studies. While the specific results can vary depending on the comparator, patient population, and healthcare system context, risedronate consistently demonstrates its value as an important therapeutic option in the management of osteoporosis. For researchers and drug development professionals, understanding the nuances of these economic evaluations and the underlying biological mechanisms is crucial for advancing the field and ensuring that patients have access to both clinically effective and economically viable treatments.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Markov Models for Economic Evaluation in Osteoporosis Treatment | MDPI [mdpi.com]
- 2. Risedronate versus alendronate in older patients with osteoporosis at high risk of fracture: an Italian cost-effectiveness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a Markov microsimulation model for the economic evaluation of treatments in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of weekly gastro-resistant risedronate 35 mg, compared with weekly alendronate 70 mg tablets, in the treatment of postmenopausal osteoporosis in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. researchgate.net [researchgate.net]
- 8. Cost Effectiveness Analyses of Interventions for Osteoporosis in Men: A Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Markov Microsimulation Model for the Economic Evaluation of Treatments in Osteoporosis [ouci.dntb.gov.ua]
- 10. Greater first year effectiveness drives favorable cost-effectiveness of brand risedronate versus generic or brand alendronate: modeled Canadian analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Markov Models for Economic Evaluation in Osteoporosis Treatment [ideas.repec.org]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. Clinical Outcomes and Cost-Effectiveness of Osteoporosis Screening With Dual-Energy X-ray Absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cost-Effectiveness of Different Screening Strategies for Osteoporosis in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nice.org.uk [nice.org.uk]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cost-effectiveness analysis of risedronate versus other osteoporosis treatments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000858#cost-effectiveness-analysis-of-risedronate-versus-other-osteoporosis-treatments>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)